molecular formula C12H10N2O2 B8150801 3-Hydroxy-4-(pyridin-4-yl)benzamide

3-Hydroxy-4-(pyridin-4-yl)benzamide

Cat. No.: B8150801
M. Wt: 214.22 g/mol
InChI Key: QSMTUBSWFBPUQY-UHFFFAOYSA-N
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Description

3-Hydroxy-4-(pyridin-4-yl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with a hydroxy group at the 3-position and a pyridinyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-(pyridin-4-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-hydroxybenzoic acid and 4-aminopyridine.

    Amide Bond Formation: The carboxylic acid group of 3-hydroxybenzoic acid is activated using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-(pyridin-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

    Reduction: LiAlH4 or other strong reducing agents.

    Substitution: Various nucleophiles in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of 3-oxo-4-(pyridin-4-yl)benzamide.

    Reduction: Formation of 3-amino-4-(pyridin-4-yl)benzamide.

    Substitution: Formation of substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-Hydroxy-4-(pyridin-4-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-(pyridin-4-yl)benzamide involves its interaction with specific molecular targets. The hydroxy and amide groups can form hydrogen bonds with biological macromolecules, while the pyridinyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzamide: Lacks the pyridinyl group, making it less versatile in forming π-π interactions.

    3-Hydroxy-4-(pyridin-3-yl)benzamide: Similar structure but with the pyridinyl group at a different position, which can affect its binding properties and biological activity.

Uniqueness

3-Hydroxy-4-(pyridin-4-yl)benzamide is unique due to the specific positioning of the hydroxy and pyridinyl groups, which allows for distinct interactions with biological targets. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

3-hydroxy-4-pyridin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c13-12(16)9-1-2-10(11(15)7-9)8-3-5-14-6-4-8/h1-7,15H,(H2,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSMTUBSWFBPUQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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